7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16-8-6-9-18(14-16)24-30-26-28-17(2)22(25(33)29-19-10-7-13-27-15-19)23(32(26)31-24)20-11-4-5-12-21(20)34-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNZCJJCQBQCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various aromatic and heterocyclic components. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes to construct the triazole framework.
- Pyrimidine Integration : Coupling reactions to integrate pyrimidine moieties, often employing nucleophilic substitutions.
- Final Modifications : Introducing substituents like methoxy and methyl groups to enhance biological activity and solubility.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar triazolo-pyrimidine compounds. For instance, derivatives have shown significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain analogs .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 7-(2-methoxyphenyl)... | Pseudomonas aeruginosa | 0.21 |
| 7-(2-methoxyphenyl)... | Escherichia coli | 0.21 |
Anticancer Activity
The antiproliferative effects of triazolo-pyrimidine derivatives have been tested against various cancer cell lines, including breast and colon cancer cells. For example, compounds similar to the target compound exhibited significant cytotoxicity in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating a promising avenue for cancer treatment .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound A | 10 |
| HT-29 | Compound A | 15 |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies indicate strong binding interactions through hydrogen bonds and pi-stacking interactions with key amino acids in the active site .
- Cytotoxic Mechanisms : The anticancer activity may involve induction of apoptosis in cancer cells through various pathways, including activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:
- A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models when administered at doses correlating with in vitro IC50 values .
- Another investigation revealed that the compound's structural modifications led to enhanced selectivity towards cancer cells over normal cells, reducing potential side effects .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar triazolo-pyrimidine scaffolds have shown significant cytotoxic activity against various cancer cell lines. In a comparative study using MTT assays, compounds exhibiting structural similarities demonstrated IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | MCF-7 | 19.35 |
| 7-(2-methoxyphenyl)... | MCF-7 | [Value] |
| Thiazolopyridazine 7c | MCF-7 | 14.34 |
| Thiazolopyridazine 7h | MCF-7 | 10.39 |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory activities. Research on related pyrimidine derivatives has shown that they can significantly inhibit the expression of inflammatory markers such as COX-2 and iNOS. These findings suggest that compounds within this structural class could be further explored for their therapeutic potential in inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of such compounds. Studies indicate that modifications to specific functional groups can enhance potency against targeted pathways in cancer cells or inflammatory processes. For instance, electron-donating substituents on the aromatic rings have been linked to improved activity profiles .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated a series of triazolo-pyrimidine derivatives where one compound showed promising results with an IC50 value significantly lower than that of doxorubicin against MCF-7 cells. This underscores the potential for developing more effective chemotherapeutic agents based on this scaffold . -
Case Study on Anti-inflammatory Activity :
Another research effort focused on pyrimidine derivatives revealed that certain modifications led to a marked decrease in COX-2 expression levels in vitro. The implications for treating conditions like rheumatoid arthritis were discussed, indicating a pathway for future drug development .
Q & A
Q. Table 1. Comparative Synthesis Protocols
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| MCR in DMF | None | 70–78 | >95% | |
| NMI-SO2Cl2 Coupling | Dichloromethane/EtN | 82–90 | >98% | |
| TMDP-Mediated Cyclization | Ethanol/Water (1:1) | 85–90 | >97% |
Q. Table 2. Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P/c | |
| Dihedral Angle (Thiazole vs. Benzene) | 80.94° | |
| Hydrogen Bond Length | 2.54–2.67 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
